3-Fluoro-2-iodo-4-nitrophenol is an organic compound characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a phenolic structure. Its molecular formula is , and it has a molecular weight of approximately 219.01 g/mol. This compound features a phenolic hydroxyl group (-OH) that contributes to its chemical reactivity and potential biological activity. The unique combination of halogen substituents (fluorine and iodine) and the nitro group makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
These reactions are significant for synthesizing derivatives with varying biological activities.
Research indicates that compounds containing halogenated phenols exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 3-Fluoro-2-iodo-4-nitrophenol may demonstrate:
Further studies are necessary to elucidate its specific biological effects and mechanisms of action.
Several synthetic routes can be employed to produce 3-Fluoro-2-iodo-4-nitrophenol:
These methods allow for the tailored synthesis of 3-Fluoro-2-iodo-4-nitrophenol with controlled substitution patterns.
3-Fluoro-2-iodo-4-nitrophenol has potential applications in:
Interaction studies involving 3-Fluoro-2-iodo-4-nitrophenol focus on its binding affinities with various biological targets. These studies may include:
Such studies are essential for determining the practical applications of this compound in drug design and development.
Several compounds share structural similarities with 3-Fluoro-2-iodo-4-nitrophenol. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
3-Fluoro-4-nitrophenol | 394-41-2 | 0.97 | Different nitro position; lacks iodine |
4-Fluoro-2-nitrophenol | 394-33-2 | 0.92 | Different substitution pattern; no iodine |
1-Fluoro-4-methoxy-2-nitrobenzene | 61324-93-4 | 0.92 | Contains methoxy group; different halogenation |
5-Fluoro-2-nitroaniline | 151414-46-9 | 0.89 | Amino group instead of hydroxyl; different reactivity |
4-Bromophenol | 197572 | 0.89 | Contains bromine instead of fluorine and iodine |
Each of these compounds exhibits distinct properties and reactivities due to differences in their functional groups and substitution patterns, making them suitable for various applications in research and industry.